molecular formula C18H10Cl2N2OS2 B2408369 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 324774-53-0

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2408369
CAS RN: 324774-53-0
M. Wt: 405.31
InChI Key: MEJTUMVROVUPPX-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

Antibacterial and Antifungal Potency :Another study synthesized a series of compounds related to 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide and tested them for their antibacterial and antifungal properties. The results highlighted the effectiveness of certain derivatives against a range of bacterial and fungal species, suggesting the potential of these compounds in combating various microbial infections (Desai, Dodiya, & Shihora, 2011).

Chemical Properties and Structural Analysis

Structural Stability and Hydrogen Bond Analysis :A study investigated the structural properties of compounds including this compound. The research focused on analyzing their intramolecular hydrogen bonds and their effects on molecular stability. This type of study is crucial for understanding how these compounds interact at a molecular level, which is essential in drug design and synthesis (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

properties

IUPAC Name

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS2/c19-11-7-5-10(6-8-11)13-9-24-18(21-13)22-17(23)16-15(20)12-3-1-2-4-14(12)25-16/h1-9H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJTUMVROVUPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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